molecular formula C17H21N3O3 B7192181 N-[(1-benzylpyrrolidin-2-yl)methyl]-3-methoxy-1,2-oxazole-5-carboxamide

N-[(1-benzylpyrrolidin-2-yl)methyl]-3-methoxy-1,2-oxazole-5-carboxamide

Cat. No.: B7192181
M. Wt: 315.37 g/mol
InChI Key: WMHLCMKRYHMSEY-UHFFFAOYSA-N
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Description

N-[(1-benzylpyrrolidin-2-yl)methyl]-3-methoxy-1,2-oxazole-5-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an oxazole ring

Properties

IUPAC Name

N-[(1-benzylpyrrolidin-2-yl)methyl]-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-22-16-10-15(23-19-16)17(21)18-11-14-8-5-9-20(14)12-13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHLCMKRYHMSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NCC2CCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpyrrolidin-2-yl)methyl]-3-methoxy-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the oxazole ring separately. The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The oxazole ring is often synthesized via cyclization reactions involving nitriles and aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpyrrolidin-2-yl)methyl]-3-methoxy-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The benzyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-benzylpyrrolidin-2-yl)methyl]-3-methoxy-1,2-oxazole-5-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The compound’s structure suggests it could interact with multiple pathways, potentially leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and oxazole derivatives, such as:

  • Pyrrolidin-2-one
  • Pyrrolidine-2,5-diones
  • Oxazole-4-carboxamide

Uniqueness

What sets N-[(1-benzylpyrrolidin-2-yl)methyl]-3-methoxy-1,2-oxazole-5-carboxamide apart is its combination of a benzyl group, a pyrrolidine ring, and an oxazole ring, which may confer unique chemical and biological properties. This structural uniqueness could lead to novel applications and interactions not seen with other similar compounds.

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